REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([C:18]2[NH:19][CH:20]=[CH:21][CH:22]=2)=[O:17])=[CH:11][CH:10]=1)C1C=CC=CC=1.OC1C=CC(NC(C2C=CC=CN=2)=O)=CC=1>>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16]([C:18]2[NH:19][CH:20]=[CH:21][CH:22]=2)=[O:17])=[CH:13][CH:14]=1
|
Name
|
1H-pyrrole-2-carboxylic acid (4-benzyloxy-phenyl)-amide
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(=O)C=1NC=CC1
|
Name
|
pyridine-2-carboxylic acid (4-hydroxyphenyl)amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)NC(=O)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography, on silica gel
|
Type
|
WASH
|
Details
|
eluted with 5 to 7.5% methanol in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)NC(=O)C=1NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |